2-(3-Pyridyl)-1,4-ethanopiperidine
Description
2-(3-Pyridyl)-1,4-ethanopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPZLAZNIGNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436425 | |
Record name | 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91556-75-1 | |
Record name | 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91556-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RJR-2429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6T24QLT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: How does RJR-2429 interact with nAChRs, and what are the downstream effects?
A1: RJR-2429 acts as a selective agonist at certain nAChR subtypes. It demonstrates high potency in activating human muscle nAChRs, leading to muscle contraction []. It exhibits a markedly lower potency at nAChRs in the PC12 cell line, suggesting subtype selectivity []. This selectivity is further evidenced by its potent inhibition of nicotine-stimulated ion flux in rat thalamic synaptosomes, indicating an antagonistic effect at this particular nAChR subtype []. Additionally, RJR-2429 acts as a partial agonist at nAChRs involved in dopamine release from rat synaptosomal preparations []. These findings highlight its complex pharmacological profile with varying effects depending on the nAChR subtype.
Q2: How does the structure of RJR-2429 relate to its activity at different nAChR subtypes?
A2: Research suggests that modifications to the core structure of RJR-2429 can significantly impact its affinity and selectivity for different nAChR subtypes []. For example, expanding the bicyclic ring system to form 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane results in increased selectivity for the muscle (α1βγδ) nAChR subtype []. This highlights the importance of structural features in determining the pharmacological profile of RJR-2429 and its analogs. Further investigation into structure-activity relationships could lead to the development of more selective ligands targeting specific nAChR subtypes for therapeutic purposes.
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